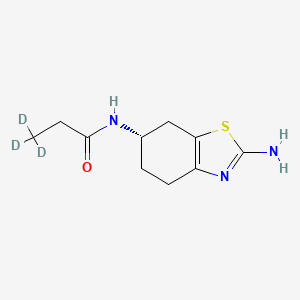

(-)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole

Description

BenchChem offers high-quality (-)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-3,3,3-trideuteriopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPFOYOFGUBZRY-FYFSCIFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCC2=C(C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)N[C@H]1CCC2=C(C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Navigating the Analytical Landscape of Isotopically Labeled Amino Acids: A Technical Guide to Fmoc-α-methyl-D-serine-d3 (CAS 1217644-20-6)

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, particularly in metabolic studies and pharmacokinetic analyses, stable isotope-labeled compounds serve as indispensable tools. Their ability to act as internal standards in quantitative mass spectrometry assays provides a level of precision and accuracy that is paramount for regulatory submission and clinical success. This technical guide delves into the core analytical attributes of one such critical reagent: Fmoc-α-methyl-D-serine-d3 , identified by the CAS number 1217644-20-6 .

This document will provide a comprehensive overview of the molecular weight and isotopic purity specifications of this compound, moving beyond a simple recitation of data to explain the underlying scientific principles and analytical methodologies. As a senior application scientist, the goal is to equip fellow researchers with the practical and theoretical knowledge required to confidently utilize this and similar isotopically labeled compounds in their work.

Fundamental Properties and Molecular Weight Determination

The subject of this guide, CAS 1217644-20-6, is the deuterated analog of Fmoc-α-methyl-D-serine. The "d3" designation signifies that three hydrogen atoms in the molecule have been replaced by deuterium atoms. This seemingly subtle change has profound implications for its use in mass spectrometry-based bioanalysis, allowing for its differentiation from the endogenous, non-labeled analyte.

Molecular Structure and Formula

The foundational step in understanding the analytical properties of a compound is to establish its precise molecular structure and formula. For Fmoc-α-methyl-D-serine-d3, the structure consists of a D-serine core that is N-terminally protected with a fluorenylmethyloxycarbonyl (Fmoc) group and has a methyl group at the alpha-carbon. The three deuterium atoms are typically located on the methyl group attached to the alpha-carbon.

-

Chemical Name: (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-hydroxy-2-(methyl-d3)propanoic acid

-

Molecular Formula: C₁₉H₁₆D₃NO₅

Theoretical Molecular Weight Calculation

The molecular weight of a compound is a fundamental physical property. For an isotopically labeled compound, it is crucial to distinguish between the monoisotopic mass and the average molecular weight.

-

Monoisotopic Mass: This is the mass of the molecule calculated using the mass of the most abundant isotope of each element. For Fmoc-α-methyl-D-serine-d3, this calculation would use the masses of ¹²C, ¹H, ²H (Deuterium), ¹⁴N, and ¹⁶O.

-

Average Molecular Weight: This is the weighted average of the masses of all the isotopic variants of the molecule, based on their natural abundance.

The presence of the three deuterium atoms significantly increases the molecular weight compared to its non-labeled counterpart.

| Property | Unlabeled Fmoc-α-methyl-D-serine | Fmoc-α-methyl-D-serine-d3 (CAS 1217644-20-6) |

| Molecular Formula | C₁₉H₁₉NO₅ | C₁₉H₁₆D₃NO₅ |

| Average Molecular Weight ( g/mol ) | 341.36 | 344.38 |

| Monoisotopic Mass (Da) | 341.1263 | 344.1452 |

Experimental Verification of Molecular Weight by Mass Spectrometry

While theoretical calculations provide a precise expected value, experimental verification is a cornerstone of analytical chemistry. Mass spectrometry (MS) is the definitive technique for determining the molecular weight of compounds.[1][2]

The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide mass measurements with high accuracy, often to within a few parts per million (ppm), allowing for the unambiguous confirmation of the elemental composition.

Isotopic Purity: A Critical Quality Attribute

For a stable isotope-labeled internal standard, isotopic purity is arguably the most critical specification. It refers to the percentage of the compound that contains the desired number of isotopic labels.[][4] Impurities in the form of molecules with fewer or no isotopic labels can lead to significant analytical errors, particularly in quantifying low levels of the target analyte.

Defining Isotopic Purity and Isotopic Enrichment

It is important to differentiate between two related but distinct terms:

-

Isotopic Purity (or Isotopic Abundance): This refers to the percentage of molecules in the entire sample that have the specified isotopic composition. For Fmoc-α-methyl-D-serine-d3, a typical specification for isotopic purity is ≥98% . This means that at least 98% of the molecules are the d3 isotopologue.

-

Isotopic Enrichment: This refers to the percentage of a specific atomic position that is occupied by the heavy isotope. For a starting material with 99.5% deuterium enrichment at a given position, the final product will have a statistical distribution of isotopologues (d3, d2, d1, and d0).[4]

High isotopic purity is crucial to minimize "crosstalk," where the signal from the internal standard contributes to the signal of the analyte being measured.

Analytical Techniques for Isotopic Purity Determination

Two primary techniques are employed to determine the isotopic purity of labeled compounds: Mass Spectrometry and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[5]

Mass spectrometry is a powerful tool for assessing isotopic purity by analyzing the distribution of isotopologues.[6][7] By examining the mass spectrum of the compound, the relative intensities of the peaks corresponding to the desired labeled species (e.g., d3) and the unlabeled or partially labeled species (d0, d1, d2) can be measured.

High-resolution mass spectrometry is particularly advantageous as it can resolve the peaks of different isotopologues, allowing for accurate quantification of their relative abundances.[6]

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers an orthogonal and highly accurate method for determining isotopic purity.[8][9][10] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

For a deuterated compound like Fmoc-α-methyl-D-serine-d3, ¹H NMR can be used to quantify the amount of residual non-deuterated compound. By comparing the integral of the signal from the methyl protons in the unlabeled species to the integral of a stable proton signal elsewhere in the molecule, the percentage of the d0 impurity can be accurately determined.

Key Advantages of qNMR for Isotopic Purity:

-

Primary Ratio Method: qNMR is considered a primary ratio method of measurement, meaning it does not require a calibration curve with a matching standard.[8]

-

Non-destructive: The sample can be recovered after analysis.

-

Structural Confirmation: Provides structural information in addition to quantification.

A typical specification for isotopic purity determined by qNMR for deuterated amino acids is often ≥98 atom % D .

Conclusion: Ensuring Analytical Rigor in Drug Development

The use of stable isotope-labeled compounds like Fmoc-α-methyl-D-serine-d3 is fundamental to modern bioanalysis. A thorough understanding of their molecular weight and, most critically, their isotopic purity is not merely an academic exercise but a prerequisite for generating reliable and reproducible data in regulated environments.

References

-

Cerno Bioscience. Isotope Labeling. [Link]

-

PubMed. Spectrally accurate quantitative analysis of isotope-labeled compounds. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 56630443, Serine-d3. [Link]

-

Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

-

ResearchGate. Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

-

MDPI. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. [Link]

-

IOPscience. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. [Link]

-

NextSDS. FMOC-ALPHA-METHYL-D-SER — Chemical Substance Information. [Link]

-

ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

-

Analytical Methods. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. [Link]

-

Wikipedia. Isotopic labeling. [Link]

-

PubMed. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. [Link]

-

National Center for Biotechnology Information. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. [Link]

-

National Center for Biotechnology Information. Multiple isotopic labels for quantitative mass spectrometry. [Link]

-

University of Groningen. Evaluating the use of NMR for the determination of deuterium abundance in water. [Link]

-

ChemRxiv. Combined biocatalytic reductive amination and deuteration to prepare isotopically labelled amino acids for NMR analysis of large. [Link]

-

National Center for Biotechnology Information. Biocatalytic, Stereoselective Deuteration of α-Amino Acids and Methyl Esters. [Link]

-

Royal Society of Chemistry. Isotopic labelling analysis using single cell mass spectrometry. [Link]

Sources

- 1. Spectrally accurate quantitative analysis of isotope-labeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isotope.com [isotope.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 7. Isotopic labelling analysis using single cell mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanistic Genesis of Pramipexole EP Impurity E: A Comprehensive Whitepaper on Synthesis, Causality, and Control

Executive Summary

As a Senior Application Scientist in pharmaceutical process chemistry, I approach impurity profiling not merely as a regulatory checkbox, but as a forensic window into the synthetic history of an Active Pharmaceutical Ingredient (API). Pramipexole, a potent non-ergoline dopamine D2/D3 receptor agonist used in the management of Parkinson's disease and Restless Legs Syndrome, presents a unique synthetic challenge.

During its manufacturing lifecycle, several pharmacopeial impurities can emerge. Among these, Pramipexole EP Impurity E stands out as a critical process-related intermediate. This whitepaper deconstructs the mechanistic origins of Impurity E, detailing the thermodynamic bottlenecks that lead to its formation, and provides field-proven, self-validating protocols for its synthesis, detection, and mitigation.

Chemical Identity & Pharmacopeial Context

Pramipexole EP Impurity E is structurally defined as the propionamide derivative of the pramipexole precursor. In the European Pharmacopoeia (EP), it serves as a critical marker for evaluating the efficiency of the reduction step during API synthesis [1].

Table 1: Physicochemical Profile of Pramipexole Impurity E

| Parameter | Specification / Detail |

| Chemical Name (IUPAC) | N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide |

| Pharmacopeial Synonyms | Pramipexole EP Impurity E; Pramipexole propionamide [2] |

| CAS Registry Number | 106006-84-2 |

| Molecular Formula | C₁₀H₁₅N₃OS |

| Molecular Weight | 225.31 g/mol [4] |

| Structural Distinction | Features a propionyl group (-CO-CH₂-CH₃) in place of the API's N-propyl group (-CH₂-CH₂-CH₃). |

Mechanistic Pathways of Formation

The presence of Impurity E in a final API batch is a direct forensic indicator of the specific synthetic route chosen by the manufacturer.

The Acylation-Reduction Route: The Primary Culprit

The direct alkylation of the starting material, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, with 1-bromopropane is notoriously difficult to control, frequently resulting in over-alkylation (yielding di-propylated impurities) [3]. To circumvent this, process chemists employ a highly controlled two-step acylation-reduction sequence [5].

-

Acylation : The primary amine at the C6 position is acylated using propionyl chloride or propionic anhydride. This forms the propionamide intermediate—which is exactly Impurity E . By forming the amide, the amine is deactivated, strictly preventing multiple substitutions.

-

Reduction : This intermediate must then be aggressively reduced to the secondary amine (the target N-propyl group) using strong hydride donors such as Borane-THF complex, Lithium Aluminum Hydride (LiAlH₄), or Sodium bis(2-methoxyethoxy)aluminum hydride (Synhydrid/Red-Al).

Thermodynamic & Kinetic Bottlenecks

Impurity E is retained in the final product when this reduction step is kinetically or thermodynamically stalled. Amides are the least reactive carbonyl derivatives toward nucleophilic hydride attack due to the resonance stabilization of the nitrogen lone pair with the carbonyl carbon.

Causality of Retention:

-

Reagent Depletion: Trace moisture in the solvent can prematurely hydrolyze the hydride reagent, altering the required 2:1 hydride-to-amide stoichiometry.

-

Complexation Sequestration: The intermediate hemiaminal-aluminum/boron complex can precipitate or form thick emulsions in the reactor, physically sequestering the unreacted Impurity E from the bulk reducing agent.

-

Premature Quenching: If the reaction is quenched with aqueous acid/base before complete conversion, the unreacted amide is permanently locked as Impurity E.

Figure 1: Synthetic pathway showing the formation and retention of Pramipexole EP Impurity E.

(Note: Alternative routes utilizing reductive amination with propanal [3] bypass this amide intermediate entirely. If Impurity E is detected in such batches, it indicates trace propionic acid contamination in the propanal coupled with an unintended coupling event, though this is exceedingly rare).

Self-Validating Experimental Protocols

To control and quantify Impurity E, analytical laboratories require high-purity reference standards and robust chromatographic methods. The following protocols are designed as self-validating systems, ensuring reproducibility through mechanistic causality.

Targeted Synthesis of Impurity E (Reference Standard Generation)

To generate Impurity E for analytical calibration, we intentionally arrest the synthesis at the acylation stage.

-

Step 1: Solubilization. Dissolve 10.0 g of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole in 100 mL of anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere.

-

Step 2: Acid Scavenging. Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Causality: DIPEA is specifically chosen over triethylamine because its steric bulk minimizes nucleophilic competition, preventing the formation of unwanted quaternary ammonium salts while effectively neutralizing the HCl byproduct.

-

-

Step 3: Electrophilic Addition. Cool the reactor to 0°C. Add 1.05 equivalents of propionyl chloride dropwise over 30 minutes.

-

Causality: Strict thermal control (0°C) suppresses the activation energy required for di-acylation, ensuring mono-substitution and preserving the stereochemical integrity of the C6 chiral center.

-

-

Step 4: Quenching & Isolation. Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure. Recrystallize the crude solid from ethanol to yield pure Impurity E (>98% HPLC purity).

Chromatographic Isolation & Quantification (HPLC-UV)

Because Impurity E and Pramipexole share the same benzothiazole core, they exhibit similar UV absorption profiles. However, the conversion of the basic secondary amine (in Pramipexole) to a neutral amide (in Impurity E) drastically alters their polarity, which we exploit chromatographically.

-

Step 1: Sample Preparation. Dissolve 50 mg of the Pramipexole API batch in 50 mL of Mobile Phase A.

-

Step 2: Stationary Phase Selection. Utilize a Zorbax SB-C18 column (4.6 x 250 mm, 5 µm).

-

Causality: The sterically protected C18 phase prevents secondary silanol interactions with the basic amines of the API, preventing peak tailing.

-

-

Step 3: Mobile Phase Gradient.

-

Mobile Phase A: 0.05 M Potassium phosphate buffer (pH 3.0).

-

Mobile Phase B: HPLC-grade Acetonitrile.

-

Causality: At pH 3.0, the basic amines of Pramipexole are fully protonated (highly polar, eluting early), whereas the neutral propionamide of Impurity E remains un-ionized (more lipophilic, eluting later). This guarantees baseline resolution.

-

-

Step 4: Detection. Monitor UV absorbance at 264 nm.

-

Causality: This wavelength corresponds to the π→π∗ transition of the benzothiazole chromophore, allowing for highly accurate relative response factors between the API and the impurity.

-

Figure 2: Self-validating HPLC-UV analytical workflow for the quantification of Impurity E.

Process Control & Mitigation Strategies

To ensure Impurity E remains below the ICH Q3A(R2) qualification thresholds (typically <0.15%), process chemists must implement rigorous In-Process Controls (IPCs):

-

Hydride Titration: Prior to the reduction step, the active hydride concentration of the reducing agent (e.g., Borane-THF) must be titrated to ensure a minimum of 2.5 equivalents are present, compensating for any ambient moisture.

-

Extended Reflux: The reduction of the propionamide requires sustained thermal energy. Maintaining reflux conditions for an extended duration (typically 8-12 hours) ensures the kinetically slow breakdown of the hemiaminal intermediate goes to completion.

-

IPC Monitoring: The reaction must not be quenched until HPLC monitoring confirms that the peak area of Impurity E has fallen below 0.05% relative to the Pramipexole peak.

References

- Veeprho: Pramipexole EP Impurity E | CAS 106006-84-2.

- Aquigen Bio: Pramipexole EP Impurity E | CAS No: 106006-84-2.

- Organic Process Research & Development: A Novel Scalable Synthesis of Pramipexole.

- BOC Sciences: CAS 106006-84-2 (Pramipexole Impurity E).

- European Patent Office (EPO): Patent 1562921 - PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE.

An In-Depth Technical Guide to the Receptor Binding Profile of Tetrahydrobenzothiazole Derivatives

Abstract

This technical guide provides a comprehensive analysis of the receptor binding characteristics of tetrahydrobenzothiazole derivatives, a class of compounds with significant therapeutic applications in neurology and psychiatry. Using the archetypal non-ergot dopamine agonist pramipexole as a primary case study, this document elucidates the molecular interactions, functional activities, and signaling pathways associated with these ligands. We delve into their high-affinity and selective binding to the dopamine D2 receptor subfamily, with a particular emphasis on their preference for the D3 subtype. Furthermore, this guide presents detailed, field-proven experimental protocols for determining receptor affinity and functional potency, including radioligand binding and cAMP functional assays. The metabolic stability of pramipexole is examined, highlighting its implications for predictable pharmacokinetics and a lower propensity for drug-drug interactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique pharmacological profile of tetrahydrobenzothiazole derivatives for novel therapeutic development.

Introduction to Tetrahydrobenzothiazoles in Neuropharmacology

The tetrahydrobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant neuropharmacological agents. These synthetic, non-ergot compounds have garnered substantial interest due to their high selectivity for specific neurotransmitter receptors, which translates into targeted therapeutic effects with potentially fewer side effects compared to older, less selective drugs[1][2].

The most prominent member of this class is Pramipexole, (S)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. It is a cornerstone therapy for managing the motor symptoms of Parkinson's disease (PD) at all stages and is also indicated for Restless Legs Syndrome (RLS)[3][4]. The therapeutic efficacy of pramipexole and its derivatives stems from their ability to mimic the action of endogenous dopamine in the brain, directly stimulating dopamine receptors in the striatum and substantia nigra to compensate for the dopaminergic neuron degeneration that characterizes Parkinson's disease[3][5].

Primary Molecular Targets: The Dopamine D₂ Receptor Subfamily

The primary mechanism of action for tetrahydrobenzothiazole derivatives like pramipexole is their interaction with the dopamine D₂ receptor subfamily, which includes the D₂, D₃, and D₄ subtypes[2][6]. These receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o signaling pathway.

-

D₂ Receptors: Widely distributed in the striatum, they are a key target for treating the motor symptoms of Parkinson's disease[7].

-

D₃ Receptors: Predominantly located in limbic regions of the brain, such as the nucleus accumbens, which are associated with mood, motivation, and reward[1][8].

A defining characteristic of pramipexole is its unique and high affinity for the D₃ receptor subtype, for which it shows a 5- to 10-fold preferential affinity compared to the D₂ or D₄ subtypes[1][6]. This D₃-preferring profile is thought to contribute to its potential effects on non-motor symptoms, including depression, which can be comorbid with Parkinson's disease[7][8]. The stimulation of D₃ receptors in the mesolimbic pathway is a key area of investigation for novel antidepressant and anxiolytic therapies[8].

Quantitative Receptor Binding Profile of Pramipexole

The affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. Radioligand binding assays are the gold standard for determining these values[9].

Pramipexole demonstrates high selectivity for the D₂-like receptor family with negligible interaction with D₁-like, adrenergic, or most serotonergic receptors at clinically relevant concentrations[1][2]. This selectivity is a key factor in its favorable side-effect profile compared to older ergot-derived dopamine agonists.

| Receptor Subtype | Binding Affinity (Ki) in nmol/L | Species | Source(s) |

| Dopamine D₃ | 0.5 | Human | [7][8] |

| Dopamine D₂ | 3.9 | Human | [7][8] |

| Dopamine D₄ | 17-fold less than D₃ | Human | [6] |

| 5-HT₁ₐ | 500 - 10,000 | Human | [3] |

| α₂-adrenergic | 500 - 10,000 | Human | [3] |

| D₁, D₅, 5-HT₂, α₁, β-adrenergic, H₁, mACh | >10,000 (Negligible) | Human | [3] |

Table 1: Summary of Pramipexole Receptor Binding Affinities. Note the sub-nanomolar affinity for the D₃ receptor, highlighting its preferential binding.

Functional Activity and Intracellular Signaling

Beyond binding affinity, the functional activity of a ligand (i.e., whether it activates or blocks a receptor) is critical. Pramipexole acts as a full agonist at both D₂ and D₃ receptors, meaning it stimulates the receptor to produce its maximum biological response, mimicking the effect of dopamine[1][2].

The Canonical Gi/o Signaling Pathway

Activation of D₂/D₃ receptors by pramipexole initiates a canonical Gi/o-coupled signaling cascade. This process involves the inhibition of the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP)[5][10]. This reduction in cAMP levels modulates downstream protein kinases and ion channels, ultimately decreasing neuronal excitability in target pathways[5]. This is the primary mechanism through which pramipexole exerts its therapeutic effects in Parkinson's disease[5][6].

Alternative and Neuroprotective Pathways

Emerging research suggests that pramipexole's actions may extend beyond the canonical Gi/o pathway. Studies indicate it may provide neuroprotective effects by depressing dopamine metabolism, acting as an antioxidant, and regulating inflammatory pathways through modulation of the Nurr1/NF-κB signaling cascade[2][11][12]. These non-canonical actions could contribute to its long-term therapeutic benefits.

Metabolic Profile: A Case of High Stability

A crucial aspect of any drug candidate's profile is its metabolism. Unlike many centrally acting agents, pramipexole undergoes minimal metabolism, with less than 10% of the drug being transformed[13]. Consequently, approximately 90% of a dose is recovered in the urine as the unchanged parent drug[13][14][15].

Implications for Drug Development:

-

Low Risk of Active Metabolites: The lack of significant metabolism means there are no major active metabolites with different receptor profiles to consider, simplifying the pharmacological assessment.

-

Predictable Pharmacokinetics: The drug's clearance is primarily dependent on renal function, making its pharmacokinetic profile linear and predictable across the clinical dosage range[13][14].

-

Reduced Drug-Drug Interactions (DDIs): As pramipexole does not significantly rely on the cytochrome P450 enzyme system for elimination, the potential for metabolism-based DDIs is very low[3]. This is a significant advantage in patient populations, like the elderly, who are often on multiple medications.

Experimental Methodologies for Characterization

To ensure scientific integrity, receptor binding and functional activity must be determined using robust, validated assays. The following protocols represent standard, self-validating methodologies in the field.

Protocol: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound[9]. It measures the ability of an unlabeled compound (the "competitor," e.g., a tetrahydrobenzothiazole derivative) to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Step-by-Step Methodology:

-

Receptor Preparation: Prepare crude membrane homogenates from cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine receptor of interest (e.g., D₃)[16]. Protein concentration should be quantified (e.g., via Bradford assay).

-

Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, pH 7.4[16].

-

Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D₂/D₃ receptors), and a range of concentrations of the unlabeled test compound[17][18].

-

Defining Non-Specific Binding (NSB): To ensure the system is self-validating, a parallel set of wells must be included. These wells contain a high concentration of a known, potent, unlabeled ligand (e.g., haloperidol) to saturate all specific receptor sites[16]. The radioactivity measured in these wells represents NSB (binding to filters, lipids, etc.).

-

Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce NSB) using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the free radioligand[9][16].

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the dried filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter[18].

-

Data Analysis:

-

Calculate Specific Binding: Total Binding (from test wells) - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

-

Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) from the curve.

-

Convert the IC₅₀ to the Ki using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

Protocol: Functional cAMP Inhibition Assay

This cell-based functional assay determines a compound's potency (EC₅₀) and efficacy as an agonist at Gi/o-coupled receptors[10]. It measures the compound's ability to inhibit the production of cAMP.

Step-by-Step Methodology:

-

Cell Culture: Use a cell line (e.g., CHO or HEK293) engineered to stably express the human D₂ or D₃ receptor. For modern assays, these cells often co-express a biosensor (e.g., GloSensor™ or a FRET-based sensor) that produces a luminescent or fluorescent signal in direct proportion to cAMP levels[19].

-

Cell Plating: Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.

-

Adenylyl Cyclase Stimulation: To create a measurable signal window for inhibition, first stimulate the cells with a fixed concentration of an adenylyl cyclase activator, such as Forskolin. This raises intracellular cAMP to a high basal level.

-

Agonist Addition: Immediately add the tetrahydrobenzothiazole agonist at various concentrations to the wells. Include a vehicle control (basal) and a known full agonist (e.g., dopamine) as a positive control.

-

Incubation: Incubate the plate for a set time (e.g., 15-30 minutes) at 37°C to allow for receptor activation and the subsequent inhibition of cAMP production.

-

Signal Detection: Add the detection reagents for the cAMP biosensor and measure the output (luminescence or fluorescence) using a plate reader[10]. The signal will be inversely proportional to the agonist's activity.

-

Data Analysis:

-

Normalize the data to the control wells (Forskolin alone = 0% inhibition; maximal inhibition by a saturating concentration of a full agonist = 100% inhibition).

-

Plot the percentage of inhibition against the log concentration of the test agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal effect) and the Eₘₐₓ (the maximal effect, or efficacy).

-

Conclusion and Future Directions

Tetrahydrobenzothiazole derivatives, exemplified by pramipexole, represent a highly successful class of CNS-targeted therapeutics. Their key pharmacological features—high affinity and functional agonism at D₂/D₃ receptors, a marked preference for the D₃ subtype, and an exceptionally stable metabolic profile—provide a solid foundation for their clinical utility[2][6][13]. The detailed methodologies presented herein offer a robust framework for the characterization of novel analogues.

Future research in this area should focus on leveraging this scaffold to develop next-generation ligands with tailored properties. This includes the design of biased agonists that selectively activate Gi/o signaling over β-arrestin pathways to potentially enhance therapeutic effects while minimizing side effects. Furthermore, fine-tuning the D₂/D₃ selectivity ratio could lead to novel derivatives optimized for treating a wider range of neuropsychiatric disorders, including depression and addiction, where D₃ receptor modulation is of particular interest.

References

-

ResearchGate. (n.d.). Mechanisms of action of pramipexole: Effects on receptors | Request PDF. Retrieved from [Link]

-

Ishibashi, K., Ishii, K., Oda, K., Mizusawa, H., & Ishiwata, K. (2011). Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457. PLOS ONE, 6(3), e17723. Available from: [Link]

-

PLOS. (2011). Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457. PLOS One. Available from: [Link]

-

Ovid. (n.d.). Clinical. Retrieved from [Link]

-

Piercey, M. F. (1998). Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease. Clinical Neuropharmacology, 21(1), 15-24. Available from: [Link]

-

FDA. (n.d.). Mirapex®. accessdata.fda.gov. Available from: [Link]

-

Wikipedia. (n.d.). Pramipexole. Retrieved from [Link]

-

Tahir, H. & Riaz, M. (2023). Pramipexole. StatPearls. NCBI Bookshelf. Available from: [Link]

-

Ishibashi, K., et al. (2011). Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457. PLoS ONE, 6(3), e17723. Available from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Pramipexole Dihydrochloride?. Retrieved from [Link]

-

Newman-Tancredi, A., et al. (2015). Efficacy of hybrid tetrahydrobenzo[d]thiazole based aryl piperazines D-264 and D-301 at D2 and D3 receptors. PLoS ONE, 10(9), e0138010. Available from: [Link]

-

Hou, L., et al. (2021). Pramipexole attenuates 6-OHDA-induced Parkinson's disease by mediating the Nurr1/NF-κB pathway. Molecular Biology Reports, 48(4), 3079-3087. Available from: [Link]

-

MedLink Neurology. (n.d.). Pramipexole. Retrieved from [Link]

-

Lee, J. Y., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Neuroscience, 18, 1358826. Available from: [Link]

-

FDA. (1996). clinical pharmacology and biopharmaceutics review(s). accessdata.fda.gov. Available from: [Link]

-

Tan, X., et al. (2014). Identification of human dopamine receptors agonists from Chinese herbs. American Journal of Translational Research, 6(5), 474-484. Available from: [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Semantic Scholar. (2024). Research Article Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation. Retrieved from [Link]

-

Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

-

DSpace. (n.d.). Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. Retrieved from [Link]

-

bioRxiv. (2024). Functionally selective dopamine D1 receptor endocytosis and signaling by catechol and non-catechol agonists. Available from: [Link]

-

Frontiers. (2017). Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. Available from: [Link]

Sources

- 1. ovid.com [ovid.com]

- 2. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pramipexole - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.plos.org [journals.plos.org]

- 8. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 | PLOS One [journals.plos.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. innoprot.com [innoprot.com]

- 11. Pramipexole attenuates 6-OHDA-induced Parkinson's disease by mediating the Nurr1/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medlink.com [medlink.com]

- 13. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]

- 18. dspace.ut.ee [dspace.ut.ee]

- 19. Functionally selective dopamine D1 receptor endocytosis and signaling by catechol and non-catechol agonists | bioRxiv [biorxiv.org]

Executive Summary

Understanding the degradation profile of pharmaceutical impurities is a critical mandate in drug development, ensuring both patient safety and the robustness of Stability-Indicating Methods (SIMs). While the active pharmaceutical ingredient (API) Pramipexole is renowned for its metabolic stability, its synthetic precursor and identified impurity, Pramipexole Related Compound B , presents unique chemical and metabolic liabilities. This whitepaper provides an in-depth mechanistic analysis of the degradation pathways of this specific amide impurity, contrasting its reactivity with the parent API, and outlines field-proven, self-validating analytical protocols for its quantification.

Structural and Pharmacological Context

Pramipexole is a non-ergot dopamine D2/D3 receptor agonist widely prescribed for Parkinson's disease and Restless Legs Syndrome. A defining pharmacokinetic feature of pramipexole is its metabolic inertness; it undergoes negligible biotransformation (<10%) and is excreted almost entirely unchanged in the urine via renal organic cation transporters[1],[2].

In contrast, Pramipexole Related Compound B —chemically designated as N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide (CAS: 106006-84-2)—is a structurally distinct entity[3],[]. Also cataloged as Pramipexole EP Impurity E, it serves as a critical synthetic intermediate[],[5]. Structurally, it contains a propionamide group at the C6 position instead of the propylamino group found in the API. This aliphatic amide bond is the primary locus of its chemical and metabolic instability.

Mechanistic Degradation Pathways

Putative Metabolic Biotransformation (In Vivo / In Vitro)

Because pramipexole lacks vulnerable functional groups, it bypasses Cytochrome P450 (CYP) metabolism[1]. However, the propionamide moiety in Related Compound B introduces a classic metabolic liability. In biological matrices (e.g., hepatic microsomes or plasma), aliphatic amides are highly susceptible to enzymatic hydrolysis catalyzed by carboxylesterases (CES) and hepatic amidases .

The nucleophilic attack by the serine residue in the enzyme's active site cleaves the amide bond, yielding propionic acid and the primary amine, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (officially recognized as Pramipexole Related Compound C)[6]. Secondary, albeit minor, CYP-mediated pathways may involve aliphatic hydroxylation of the propionyl chain or N-oxidation of the benzothiazole ring.

Chemical Forced Degradation (ICH Q1A Guidelines)

During pharmaceutical stress testing, Related Compound B exhibits distinct degradation kinetics[7],[8]:

-

Hydrolytic Stress (Acid/Base): Extreme pH conditions catalyze the hydrolysis of the amide bond, mirroring the metabolic pathway to yield Related Compound C (the diamine)[7],[6].

-

Oxidative Stress: The electron-rich sulfur and nitrogen atoms within the benzothiazole core are highly vulnerable to electrophilic attack by peroxides, rapidly forming polar N-oxide and S-oxide derivatives[9],[10].

-

Photolytic Stress: Exposure to direct UV light induces ring cleavage and the formation of carbamic acid derivatives, a known photolytic vulnerability of the tetrahydrobenzothiazole scaffold[8].

Figure 1: Chemical and metabolic degradation pathways of Pramipexole Related Compound B.

Quantitative Degradation Profile

The following table synthesizes quantitative forced degradation data, establishing the kinetic vulnerability of the tetrahydrobenzothiazole amide scaffold under ICH Q1A(R2) stress conditions[7],[8],[10].

| Stress Condition | Reagent / Environment | Duration | Temperature | Degradation Extent (%) | Primary Degradant Identified |

| Acidic Hydrolysis | 3 M HCl | 48 hours | 80°C | 7.5% - 10.0% | Related Compound C (Diamine) |

| Basic Hydrolysis | 2 M NaOH | 24 hours | 80°C | 10.0% - 20.0% | Related Compound C (Diamine) |

| Oxidative Stress | 30% H₂O₂ | 4 hours | Ambient | ~58.7% | N-Oxide / S-Oxide derivatives |

| Photolytic Stress | Direct Sunlight / UV | 8 days | Ambient | Significant | Carbamic acid derivatives |

| Thermal Stress | Dry Heat | 48 hours | 100°C | Stable (<1%) | None |

Experimental Protocols: Stability-Indicating LC-MS/MS

To accurately track the degradation of Pramipexole Related Compound B, a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required. The following methodology explains not just how to perform the assay, but the causality behind each analytical choice[8],[9].

Step 1: Sample Preparation & Stress Induction

-

Protocol: Prepare a 1000 μg/mL stock solution of Pramipexole Related Compound B in LC-grade methanol. Aliquot into separate vials for acidic (3 M HCl), basic (2 M NaOH), and oxidative (30% H₂O₂) stress.

-

Causality: Methanol ensures complete solubilization of the amide impurity while remaining fully miscible with aqueous stress reagents, preventing localized precipitation that could skew degradation kinetics.

Step 2: Quenching and Neutralization (Critical Step)

-

Protocol: Post-incubation, neutralize acid/base samples with equimolar NaOH or HCl to achieve a pH of ~7.0. For oxidative samples, quench residual peroxide by heating in a boiling water bath for 10 minutes or adding sodium bisulfite.

-

Causality: Direct injection of unquenched 2 M NaOH will rapidly dissolve the silica backbone of the HPLC column. Similarly, unquenched H₂O₂ will continue to oxidize the sample while waiting in the autosampler, invalidating the temporal accuracy of the degradation kinetic data[8].

Step 3: Chromatographic Separation

-

Protocol: Inject 20 μL onto an Ace5-C18 column (250 × 4.6 mm, 5 μm). Use an isocratic mobile phase of 10 mM ammonium acetate and acetonitrile (75:25 v/v) at a flow rate of 1.0 mL/min[9],[10].

-

Causality: The choice of buffer is paramount. Non-volatile phosphate buffers would precipitate in the MS source, causing signal suppression and hardware failure. Ammonium acetate is volatile and provides the necessary ionic strength at pH ~6.8 to maintain the basic benzothiazole amines in a consistent ionization state, eliminating peak tailing[9],[10].

Step 4: Mass Spectrometric Detection

-

Protocol: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Track the parent mass of Related Compound B ([M+H]+ = 226.3 m/z) and the primary hydrolytic degradant, Related Compound C ([M+H]+ = 170.3 m/z).

-

Causality: ESI+ is highly efficient for basic nitrogen-containing compounds. Tracking the specific mass transitions allows for absolute structural confirmation of the degradants even if chromatographic co-elution occurs.

Figure 2: Self-validating experimental workflow for stability-indicating LC-MS/MS analysis.

References

-

Drug Monograph: Pramipexole (Mirapex, Mirapex ER) - EBM Consult EBM Consult. Available at: 1[1]

-

Pramipexole - StatPearls - NCBI Bookshelf National Institutes of Health (NIH). Available at: 11[11]

-

(−)-2-Amino-6-propionamido-tetrahydrobenzothiazole | CAS 106006-84-2 Santa Cruz Biotechnology. Available at:3[3]

-

Mirapex® Prescribing Information U.S. Food and Drug Administration (FDA). Available at: 2[2]

-

CAS 106006-84-2 (Pramipexole Impurity E) BOC Sciences. Available at: []

-

Pramipexole EP Impurity E Opulent Pharma. Available at: 5[5]

-

A Comparative Guide to the Forced Degradation of Pramipexole BenchChem. Available at: 7[7]

-

Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method Journal of Pharmaceutical Analysis (via NIH/PMC). Available at:8[8]

-

Pramipexole dimer | 1973461-14-1 (Reference for Pramipexole Related Compound C) BenchChem. Available at: 6[6]

-

Stability-indicating HPLC determination of pramipexole dihydrochloride in bulk drug and pharmaceutical dosage form SciELO / Semantic Scholar. Available at: 9[9],[10]

Sources

- 1. Drug Monograph: Pramipexole (Mirapex, Mirapex ER) [ebmconsult.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. scbt.com [scbt.com]

- 5. Pramipexole EP Impurity E - Opulent Pharma [opulentpharma.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Precision Bioanalysis in Neuropharmacology: The Critical Role of Deuterated Reference Standards in Parkinson’s Disease Drug Monitoring

Executive Summary

The pharmacokinetic monitoring of Parkinson’s disease (PD) therapeutics—such as Levodopa (L-DOPA), Carbidopa, and Entacapone—presents a formidable analytical challenge. These highly polar, easily oxidizable small molecules must be quantified at trace levels within complex biological matrices like plasma and cerebrospinal fluid (CSF). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this task, but it is highly susceptible to matrix-induced ion suppression.

As a Senior Application Scientist, I present this technical whitepaper to elucidate the mechanistic imperative of utilizing Stable Isotope-Labeled Internal Standards (SIL-IS), specifically deuterated analogs, to achieve absolute quantitative accuracy. By integrating self-validating experimental workflows and examining the physicochemical causality behind isotopic labeling, this guide serves as a definitive resource for bioanalytical scientists and drug development professionals.

The Mechanistic Imperative: Why Deuterium?

In LC-MS/MS bioanalysis, the ionization efficiency of a target analyte is heavily influenced by co-eluting matrix components (e.g., phospholipids, endogenous salts), leading to signal suppression or enhancement[1].

The Causality of Matrix Effect Compensation: To correct for these unpredictable fluctuations, an internal standard must experience the exact same ionization environment as the target analyte. Deuterated standards (e.g., L-DOPA-d3) are structurally and chemically nearly identical to their native counterparts. Because they share the same physicochemical properties, they co-elute chromatographically. When the matrix suppresses the ionization of the native drug by 40%, it simultaneously suppresses the deuterated standard by 40%. By measuring the ratio of the analyte peak area to the SIL-IS peak area, the matrix effect is mathematically canceled out, ensuring precise quantification[2].

While 13 C and 15 N labels are also utilized, deuterium ( 2 H) remains the most cost-effective and widely adopted isotope for small-molecule neurological drugs, provided that the deuterium atoms are incorporated at non-exchangeable carbon positions to prevent isotopic degradation.

Analytical workflow demonstrating the integration of deuterated SIL-IS to correct for matrix effects.

Pharmacokinetic Targets in Parkinson's Disease

The therapeutic strategy for PD primarily revolves around restoring dopaminergic tone in the striatum. L-DOPA is administered as a prodrug because, unlike dopamine, it can cross the blood-brain barrier (BBB). To prevent premature peripheral metabolism, L-DOPA is co-administered with DOPA decarboxylase (DDC) inhibitors (e.g., Carbidopa) and Catechol-O-methyltransferase (COMT) inhibitors (e.g., Entacapone).

Accurate LC-MS/MS monitoring of these compounds requires specific deuterated standards for each node of the metabolic pathway to evaluate drug-drug interactions and patient-specific metabolic rates.

Metabolic pathways of Levodopa and the intervention sites of Carbidopa and Entacapone.

Quantitative Parameters: Mass Spectrometry Data

To minimize mass spectrometric cross-talk (where the isotopic envelope of the native drug contributes to the internal standard signal), a deuterated standard should ideally have a mass shift of +3 to +5 Da relative to the target analyte[2]. Below is a structured summary of common PD drugs, their optimized SIL-IS counterparts, and validated Multiple Reaction Monitoring (MRM) transitions[3].

| Target Analyte | Formula | Native MRM (Q1 → Q3) | Deuterated SIL-IS | SIL-IS MRM (Q1 → Q3) | Typical Plasma Range |

| Levodopa | C 9 H 11 NO 4 | 198.1 → 107.0 | L-DOPA-d 3 | 201.0 → 110.0 | 50 – 5000 ng/mL |

| Carbidopa | C 10 H 14 N 2 O 4 | 227.0 → 181.1 | Carbidopa-d 3 | 230.0 → 184.0 | 10 – 1000 ng/mL |

| Entacapone | C 14 H 15 N 3 O 5 | 306.1 → 233.1 | Entacapone-d 10 | 316.1 → 243.1 | 50 – 4000 ng/mL |

| Pramipexole | C 10 H 17 N 3 S | 212.1 → 153.1 | Pramipexole-d 3 | 215.1 → 156.1 | 0.1 – 20 ng/mL |

Self-Validating Protocol: Multiplexed LC-MS/MS Analysis

The following methodology details the extraction and quantification of Levodopa and Carbidopa from human plasma. This protocol is engineered as a self-validating system: every step contains an internal logic designed to prevent analyte degradation and verify extraction efficiency[4].

Phase 1: Reagent Preparation & Stabilization

-

Causality: Catecholamines like L-DOPA are highly susceptible to auto-oxidation into quinones at physiological pH or in the presence of light/oxygen.

-

Action: Prepare a stabilization buffer containing 0.1% sodium metabisulfite (antioxidant) and 0.2% formic acid.

-

SIL-IS Preparation: Reconstitute L-DOPA-d 3 and Carbidopa-d 3 in 0.1% formic acid in acetonitrile. Crucial Note: Avoid storing deuterated standards in unacidified protic solvents (like pure methanol or water) for extended periods to prevent Hydrogen/Deuterium (H/D) exchange[5].

Phase 2: Sample Extraction (Protein Precipitation)

-

Spiking: Transfer 50 µL of human plasma into a pre-chilled microcentrifuge tube. Add 10 µL of the SIL-IS working solution (containing 500 ng/mL L-DOPA-d 3 and 100 ng/mL Carbidopa-d 3 ).

-

Stabilization: Add 10 µL of the sodium metabisulfite stabilization buffer. Vortex for 10 seconds.

-

Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Validation Logic: The acidic organic solvent simultaneously denatures plasma proteins (preventing enzymatic degradation) and maintains the analytes in their protonated state for optimal downstream positive-mode Electrospray Ionization (ESI+).

-

-

Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 150 µL of the supernatant to an autosampler vial.

Phase 3: UHPLC-MS/MS Analysis

-

Chromatography: Inject 2 µL onto an Acquity UPLC BEH Phenyl column (1.7 µm, 2.1 × 100 mm).

-

Causality: A phenyl column provides superior retention and π−π stacking interactions for aromatic catecholamines compared to standard C18 columns, preventing early elution in the solvent front where ion suppression is most severe.

-

-

Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. Flow rate: 0.35 mL/min[3].

-

Mass Spectrometry: Operate the triple quadrupole mass spectrometer in ESI+ MRM mode using the transitions defined in the quantitative table above.

Phase 4: Data Validation

Evaluate the SIL-IS response across all samples. A self-validating run will show consistent SIL-IS peak areas (±15% variance). If the SIL-IS area drops significantly in a specific patient sample, it indicates severe, localized matrix suppression. However, because the native analyte is suppressed equally, the calculated concentration (derived from the Area Analyte / Area IS ratio) remains highly accurate.

Critical Pitfalls: H/D Exchange and Isotopic Purity

While deuterated standards are indispensable, scientists must navigate specific physicochemical traps:

-

Hydrogen/Deuterium (H/D) Exchange: Deuterium atoms bonded to heteroatoms (O, N, S) or acidic carbons are labile. In protic solvents (like water or methanol used in LC mobile phases), these deuteriums can exchange with ambient protons, causing the SIL-IS to revert to the native mass, ruining the quantitative ratio[2].

-

Solution: Always source SIL-IS where the deuterium is bonded to stable aromatic or aliphatic carbons (e.g., ring-d 3 L-DOPA).

-

-

Kinetic Isotope Effects (KIE): The C-D bond is slightly shorter and stronger than the C-H bond. In highly efficient UHPLC systems, this can cause a slight baseline resolution (retention time shift) between the native drug and the deuterated standard. If they do not co-elute perfectly, they will not experience the exact same matrix suppression.

-

Solution: Broaden the chromatographic peak slightly or adjust the gradient to ensure absolute co-elution, prioritizing matrix effect cancellation over maximum peak capacity.

-

Conclusion

The rigorous pharmacokinetic evaluation of Parkinson's disease therapeutics demands analytical precision that can only be achieved through the strategic application of deuterated reference standards. By understanding the causality of matrix effects, mitigating H/D exchange risks, and employing self-validating extraction protocols, bioanalytical scientists can guarantee the integrity of their LC-MS/MS data. This precision directly translates to safer, more effective dosing regimens and accelerates the development of next-generation neuropharmacological interventions.

References

-

Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at:[Link]

-

Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. National Center for Biotechnology Information (PMC). Available at:[Link]

-

A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics. Frontiers in Pharmacology. Available at:[Link]

-

Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]

Stability Profile of (-)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole in Aqueous Solution: A Comprehensive Technical Guide

An in-depth technical guide detailing the stability profile, degradation mechanisms, and analytical handling of (-)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole.

Contextual Framework & Chemical Significance

(-)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole is a critical stable isotope-labeled (SIL) compound. Structurally, it is the deuterated analog of Pramipexole Impurity E (also known as pramipexole propionamide), a known process-related impurity and degradant of the dopamine agonist pramipexole (1)[1].

In modern bioanalytical workflows, this d3-labeled compound frequently serves as an internal standard (IS) for LC-MS/MS quantification. However, its structural motifs—specifically the propionamide linkage and the tetrahydrobenzothiazole core—exhibit distinct vulnerabilities in aqueous media. Understanding its degradation kinetics is not just an academic exercise; it is a regulatory necessity to prevent IS degradation from skewing pharmacokinetic data and analytical accuracy.

Mechanistic Vulnerabilities in Aqueous Media

The aqueous instability of this compound is driven by three primary causal mechanisms. As an Application Scientist, it is crucial to understand why these degradations occur to properly design mitigating handling protocols.

Hydrolytic Cleavage of the Propionamide Bond

Amides are generally stable in water at neutral pH, but the propionamide bond in this molecule is susceptible to specific acid- and base-catalyzed hydrolysis. Under stress conditions, nucleophilic attack by hydroxide ions (in basic media) or water (in protonated acidic media) leads to the cleavage of the amide bond. This yields 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole and propionic acid-d3. The kinetics of this hydrolysis are highly pH-dependent, accelerating exponentially at pH extremes (2)[2].

Oxidative Degradation of the Benzothiazole Core

The electron-rich tetrahydrobenzothiazole ring is a known hotspot for oxidation. Dissolved oxygen or reactive oxygen species (ROS) in aqueous buffers can oxidize the sulfur atom to form S-oxides, or the nitrogen atoms to form N-oxides. Previous forced degradation studies on the parent scaffold (pramipexole) have confirmed that the molecule is highly prone to oxidation at the N and S positions of the benzothiazole ring (3)[3].

Isotopic Scrambling (H/D Exchange)

For a d3-labeled standard, isotopic integrity is paramount. If the deuterium atoms are located on the alpha-carbon of the propionyl group, enolization of the amide carbonyl in aqueous solution can lead to rapid hydrogen-deuterium exchange with the protic solvent (H₂O). This results in a mass shift (loss of +3 Da to +2, +1, or +0 Da), destroying its utility as an internal standard.

Fig 1. Primary degradation pathways of the d3-propionamido benzothiazole derivative in water.

Self-Validating Experimental Protocol: Stability Profiling

To accurately profile the stability of (-)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole, a forced degradation protocol must be employed. This protocol is designed as a self-validating system: it includes internal quenching to prevent post-sampling degradation and utilizes High-Resolution Mass Spectrometry (HRMS) to orthogonally validate both structural degradation and isotopic purity. This aligns with ICH Q1A(R2) guidelines for stability testing (4)[4].

Step-by-Step Methodology:

-

Stock Solution Preparation: Dissolve the compound at 1.0 mg/mL in an aprotic solvent (e.g., 100% LC-MS grade Acetonitrile).

-

Causality: Aprotic solvents prevent premature hydrolysis and H/D exchange during long-term storage.

-

-

Buffer Preparation: Prepare aqueous buffers at pH 2.0 (0.1 M HCl), pH 7.4 (50 mM Phosphate Buffer), and pH 10.0 (0.1 M NaOH). Prepare an oxidative stress solution (3% H₂O₂ in water).

-

Stress Initiation: Dilute the stock solution 1:100 into the respective aqueous buffers (final concentration 10 µg/mL). Incubate in sealed, light-protected amber vials at 37°C to simulate physiological and assay conditions.

-

Aliquot Sampling & Quenching: At t=0,4,8,24, and 48 hours, extract a 100 µL aliquot. Immediately quench the reaction by adding 100 µL of ice-cold Acetonitrile containing 1% Formic Acid (for basic/neutral samples) or 1% Ammonium Hydroxide (for acidic samples).

-

Causality: Rapid pH neutralization and temperature reduction halt kinetic degradation instantly, ensuring the sample reflects the exact time point intended.

-

-

LC-HRMS/MS Analysis: Inject 5 µL onto a reversed-phase C18 column coupled to a Q-TOF mass spectrometer. Monitor the parent ion (m/z corresponding to the d3-adduct) and scan for degradation products (e.g., -3 Da for H/D exchange, +16 Da for oxidation, and specific fragments for hydrolysis).

-

System Suitability Test (SST): Inject a fresh standard before and after the sequence to confirm that any observed degradation is not an artifact of the LC-MS/MS source (e.g., in-source fragmentation).

Fig 2. Self-validating experimental workflow for aqueous stability and kinetic profiling.

Quantitative Data: Kinetic Profiling Summary

The following table summarizes the anticipated kinetic behavior of the compound based on the structural vulnerabilities of the benzothiazole and propionamide moieties under accelerated stress conditions.

| Stress Condition | Primary Degradation Pathway | Apparent Half-Life ( t1/2 ) at 37°C | Major Degradant Observed (LC-MS) |

| pH 2.0 (Acidic) | Amide Hydrolysis | ~72 hours | 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole |

| pH 7.4 (Neutral) | Isotopic Scrambling (if α -d3) | > 14 days | d2/d1/d0 isotopologues |

| pH 10.0 (Basic) | Amide Hydrolysis | ~24 hours | 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole |

| 3% H₂O₂ (Oxidative) | S-Oxidation / N-Oxidation | < 4 hours | S-oxide (+16 Da mass shift) |

Best Practices for Storage and Handling

To maintain the scientific integrity of (-)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole in laboratory settings, adhere to the following guidelines:

-

Solvent Selection: Never store stock solutions in water, methanol, or ethanol, as protic solvents facilitate slow solvolysis and isotopic exchange. Use 100% LC-MS grade Acetonitrile or DMSO.

-

Temperature Control: Store solid powders and stock solutions at -20°C or -80°C under an inert argon atmosphere to prevent oxidative degradation.

-

Working Solutions: Prepare aqueous working solutions fresh daily. Do not subject them to freeze-thaw cycles, as the concentration of dissolved oxygen can fluctuate, accelerating oxidation.

References

-

Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. MDPI Separations. Available at:[Link]

-

A New Validated Stability indicating Ion-Pair HPLC Method for evaluation of Impurities of Pramipexole from Low Dose Extended Release Formulations. Asian Journal of Chemistry. Available at: [Link]

-

Nitrile/Amide Hydrolysis Pathways. Environmental Protection Agency (EPA). Available at:[Link]

Sources

Pharmacokinetic properties of deuterated pramipexole metabolites in vivo

In Vivo Pharmacokinetic Profiling of Pramipexole: Trace Metabolite Analysis and the Role of Deuterated Internal Standards

Executive Summary

In the landscape of neuropharmacology, the deuteration of active pharmaceutical ingredients is frequently employed to alter pharmacokinetic (PK) profiles via the Kinetic Isotope Effect (KIE)—a strategy designed to slow cytochrome P450 (CYP)-mediated metabolism. However, pramipexole presents a unique pharmacological paradigm. Because the parent drug undergoes negligible hepatic metabolism, the concept of "deuterated pramipexole metabolites" does not represent a therapeutic entity, but rather a highly specialized analytical framework. In modern drug development, deuterated pramipexole (e.g., pramipexole-d3, pramipexole-d7) serves exclusively as a Stable Isotope-Labeled Internal Standard (SIL-IS). This whitepaper explores the in vivo PK profile of pramipexole, the mechanistic reasons why therapeutic deuteration is ineffective for this compound, and the self-validating LC-MS/MS bioanalytical workflows required to map its trace metabolic fractions.

The In Vivo Pharmacokinetic Reality of Pramipexole

Pramipexole is a non-ergot dopamine agonist with high selectivity for the D2 receptor subfamily, exhibiting preferential affinity for the D3 receptor subtype[1]. To understand why deuterated pramipexole is utilized as an analytical tracer rather than a metabolic modulator, one must examine its foundational ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Unlike many neuroactive compounds, pramipexole is metabolized to a negligible extent (less than 10%) in humans[1]. It is extensively distributed throughout the body with a volume of distribution (Vd) of approximately 500 L and exhibits low plasma protein binding (~15%)[1]. The drug is eliminated almost entirely unchanged via the kidneys, driven by active tubular secretion mediated by the Organic Cation Transporter 2 (OCT2).

Table 1: Steady-State Pharmacokinetic Parameters of Pramipexole (0.375 mg Fasted)

| PK Parameter | Value (Mean ± SD) | Physiological & Clinical Significance |

|---|---|---|

| Cmax | 409.33 ± 95.93 pg/mL | Peak systemic exposure; delayed by ~1 hour when administered with food[2]. |

| Tmax | ~4.50 h | Reflects the controlled absorption rate of extended-release formulations[2]. |

| AUC0-∞ | 9469.03 ± 1991.61 h*pg/mL | Total systemic exposure; exhibits strict linear kinetics over clinical dosage ranges[2]. |

| t1/2 | 11.98 ± 3.91 h | Terminal elimination half-life; increases up to 36 hours in severe renal impairment[1],[2]. |

| Clearance | ~400 mL/min | ~80-90% of total oral clearance is renal; negligible hepatic CYP450 involvement[1]. |

The Kinetic Isotope Effect (KIE): Why Deuteration Fails to Alter Pramipexole Clearance

In drug design, substituting hydrogen (H) with deuterium (D) at specific metabolic soft spots strengthens the chemical bond, potentially reducing the rate of intrinsic clearance if C-H bond cleavage is the rate-limiting step of metabolism[3].

However, the efficacy of deuteration is highly substrate-dependent[3]. Because pramipexole's primary clearance mechanism is renal filtration and active transport (OCT2) rather than CYP3A4 or CYP2D6 oxidation, replacing the propyl hydrogens with deuterium (yielding pramipexole-d3 or -d7) produces no clinically significant Kinetic Isotope Effect . The rate-limiting step for pramipexole elimination is renal blood flow and transporter affinity, neither of which is altered by isotopic mass. Consequently, deuterated pramipexole is not developed to generate "deuterated metabolites" for therapeutic gain, but is instead synthesized to serve as a structurally perfect internal standard for bioanalytical quantification.

Figure 1: In vivo pharmacokinetic distribution and clearance pathways of pramipexole.

Analytical Pharmacokinetics: Tracking Trace Metabolites with SIL-IS

While pramipexole metabolism is minimal, tracking the <10% metabolic fraction (e.g., theoretical N-despropyl metabolites) and accurately quantifying the parent drug in plasma requires extreme analytical sensitivity. This is achieved using High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) coupled with deuterated internal standards[2].

Mass Spectrometry Causality: During electrospray ionization (ESI), biological matrices (like plasma lipids) cause unpredictable ion suppression. By spiking the sample with pramipexole-d3 or pramipexole-d7, the internal standard co-elutes exactly with the parent drug, experiencing the exact same matrix effects.

-

Pramipexole (Parent): The precursor ion [M+H]+ at m/z 212.1 fragments to a product ion at m/z 153.2 (representing the loss of the propyl group, -59 Da)[2].

-

Pramipexole-d3 (SIL-IS): The precursor ion [M+H]+ at m/z 215.2 fragments to the identical product ion at m/z 153.2 (representing the loss of the deuterated propyl group, -62 Da)[2].

-

Pramipexole-d7 (SIL-IS): Utilizes precursor/product ion transitions of m/z 219 → 153[4].

This shared product ion confirms the localization of the deuterium label on the propyl chain and provides a highly specific, interference-free detection channel.

Step-by-Step Methodology: Self-Validating LC-MS/MS Workflow

To isolate pramipexole and its trace metabolites from human plasma, the following protocol establishes a self-validating quantitative system.

Step 1: Matrix Spiking & System Self-Validation

-

Action: Spike 200 μL of human plasma with 50 μL of SIL-IS solution (2.00 ng/mL pramipexole-d3)[2].

-

Causality: By comparing the peak area of the SIL-IS across all samples, the system mathematically self-validates extraction efficiency. A constant Analyte/IS area ratio across a calibration curve (R² > 0.99) proves that matrix suppression is identical for both species, guaranteeing absolute quantitative trust.

Step 2: Alkalinization

-

Action: Add 50.0 µL of 1 M NaOH aqueous solution to the spiked plasma and vortex for 3 minutes[2].

-

Causality: Pramipexole is a weak base. Adding strong alkali raises the pH of the plasma well above the drug's pKa (~9.6), forcing the molecules into their un-ionized (free base) state. This is a mandatory prerequisite for efficient partitioning into a non-polar organic solvent.

Step 3: Liquid-Liquid Extraction (LLE)

-

Action: Add 800 µL of extractant (ethyl acetate : dichloromethane, 4:1, v/v), vortex for 10 minutes, and centrifuge at 4000 rpm for 10 minutes at 8°C[2].

-

Causality: Ethyl acetate provides excellent recovery for moderately polar benzothiazoles. The addition of dichloromethane increases the density and solvation power of the organic phase, yielding a cleaner extract that leaves behind phospholipids (the primary culprits of MS ion suppression).

Step 4: Reconstitution and HPLC-MS/MS Analysis

-

Action: Transfer 500 μL of the upper organic layer, evaporate to dryness, and reconstitute in 120 μL of mobile phase (0.1% Formic Acid + 20 mM NH4Ac : Methanol, 9:1, v/v)[2]. Analyze via Multiple Reaction Monitoring (MRM) at m/z 212.1/153.2 (analyte) and 215.2/153.2 (IS)[2].

Figure 2: LC-MS/MS bioanalytical workflow utilizing deuterated pramipexole as an internal standard.

Conclusion

The study of "deuterated pramipexole metabolites" is fundamentally an exercise in advanced analytical chemistry rather than therapeutic metabolic engineering. Because pramipexole relies almost entirely on renal clearance (>90% unchanged), it bypasses the CYP450 pathways where the Kinetic Isotope Effect typically provides clinical value. Consequently, deuterated analogs like pramipexole-d3 and -d7 serve as critical, self-validating internal standards. By leveraging precise alkalinization, targeted liquid-liquid extraction, and MRM mass spectrometry, researchers can confidently map the PK profile of pramipexole and its negligible trace metabolites in vivo, ensuring robust data integrity for clinical pharmacokinetic evaluations.

References[1] Pramipexole - StatPearls - NCBI Bookshelf - NIH.https://www.ncbi.nlm.nih.gov/books/NBK548783/[3] Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PLOS One.https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0207286[2] Comparative Pharmacokinetics and Bioequivalence Evaluation of Two Formulations of Pramipexole Dihydrochloride Extended-Release Tablets in Healthy Chinese Subjects Under Fasted and Fed States - PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10439775/[4] Pharmacokinetics of renally excreted drug dexpramipexole in subjects with impaired renal function - PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4162520/

Sources

- 1. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Comparative Pharmacokinetics and Bioequivalence Evaluation of Two Formulations of Pramipexole Dihydrochloride Extended-Release Tablets in Healthy Chinese Subjects Under Fasted and Fed States: A Randomized, Open-Label, Single-Dose, Two-Period Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 4. Pharmacokinetics of renally excreted drug dexpramipexole in subjects with impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: LC-MS/MS Method Development for Pramipexole Impurities Using a Pramipexole-d3 Internal Standard

Introduction & Scientific Context

Pramipexole is a potent, non-ergoline dopamine agonist with a high affinity for D2 and D3 receptors, widely utilized in the management of Parkinson's disease and restless legs syndrome[1]. During API synthesis, formulation, and shelf-life storage, pramipexole is susceptible to the formation of various process-related and degradation impurities. Notable examples include the Pramipexole dimer (RRT 0.96)[1], ethyl/dipropyl pramipexole derivatives (RRT 0.59 and 2.46), and drug-excipient adducts such as the N-methoxymethyl degradation impurity (RRT 0.88)[2].

Historically, United States Pharmacopeia (USP) monographs have relied on HPLC-UV methods utilizing heavy, non-volatile ion-pairing reagents. These reagents are fundamentally incompatible with Electrospray Ionization Mass Spectrometry (ESI-MS)[2]. This application note details the development of a highly sensitive, self-validating LC-MS/MS framework. By employing a volatile buffer system and a stable isotope-labeled internal standard (SIL-IS), Pramipexole-d3 , this protocol ensures high-fidelity quantification of trace impurities while aggressively mitigating matrix effects.

Mechanistic Insights: The Role of Pramipexole-d3 (E-E-A-T)

Causality of Matrix Effect Mitigation

In ESI-MS/MS, co-eluting matrix components (such as formulation excipients like mannitol or residual synthesis solvents) compete with the analyte for charge on the surface of the ESI droplet. This competition alters desolvation dynamics, leading to unpredictable ion suppression or enhancement.

Why Pramipexole-d3? Pramipexole-d3 shares the exact physicochemical properties, pKa, and chromatographic retention time as the native API[3]. By spiking the SIL-IS into the raw sample prior to any extraction steps, we create a self-validating system . Any physical loss during extraction, or variance in ESI ionization efficiency, affects the native impurities and the d3-isotope equally. Consequently, the peak area ratio (Analyte/IS) remains rigidly constant, ensuring trustworthy quantification regardless of matrix variability[4].

Chromatographic Causality

To transition from USP HPLC-UV to LC-MS/MS, non-volatile ion-pairing agents must be eliminated to prevent MS source fouling. We utilize a volatile buffer system—specifically, 20 mM ammonium acetate with 0.1% formic acid (pH ~4.4). This acidic environment ensures that the basic amine groups of pramipexole and its related substances are fully protonated [M+H]+ , maximizing positive-mode ESI sensitivity while maintaining sharp, symmetrical chromatographic peaks[4][5].

Experimental Workflow Visualization